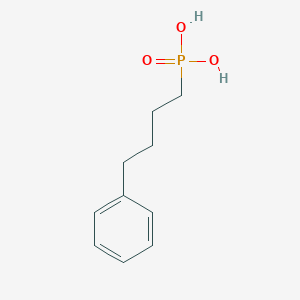

(4-Phenylbutyl)phosphonic acid

Descripción general

Descripción

(4-Phenylbutyl)phosphonic acid is an organophosphorus compound with the molecular formula C10H15O3P. It is characterized by a phosphonic acid group attached to a phenylbutyl chain.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of (4-Phenylbutyl)phosphonic acid typically involves the reaction of 4-phenylbutyl bromide with triethyl phosphite, followed by hydrolysis. The reaction conditions often require an inert atmosphere and controlled temperatures to ensure high yields and purity .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Purification processes such as recrystallization and chromatography are employed to achieve the desired product quality .

Análisis De Reacciones Químicas

Types of Reactions: (4-Phenylbutyl)phosphonic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form phosphonic acid derivatives.

Reduction: Reduction reactions can yield phosphine derivatives.

Substitution: The phenylbutyl group can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Nucleophiles like amines and alcohols can react under basic or acidic conditions.

Major Products Formed:

Oxidation: Phosphonic acid derivatives.

Reduction: Phosphine derivatives.

Substitution: Substituted phenylbutyl phosphonic acids.

Aplicaciones Científicas De Investigación

Organic Synthesis

The compound serves as a reagent in organic synthesis, particularly in the formation of phosphorus-carbon bonds. For instance, it can be converted to (4-phenylbutyl)phosphinic acid, which is an intermediate in the synthesis of fosinopril, a medication used for treating hypertension and heart failure . This conversion is achieved through oxidation using hydrogen peroxide, demonstrating its utility in pharmaceutical synthesis.

Table 1: Synthetic Routes Involving (4-Phenylbutyl)phosphonic Acid

| Reaction Type | Starting Material | Product | Yield (%) |

|---|---|---|---|

| Oxidation | (4-Phenylbutyl)phosphine | (4-Phenylbutyl)phosphinic acid | 90 |

| Alkylation | [TBA][P(SiCl3)2] + 4-chlorobutyl | Dialkylsilylphosphine | Not Specified |

| Hydrolysis | [TBA][P(SiCl3)2] | Phosphine | 63 |

Research indicates that this compound exhibits potential biological activities, including enzyme inhibition and antimicrobial properties. Its phosphonic acid group allows it to interact effectively with metal ions and active sites on enzymes, which can modulate their activities .

Case Study: Enzyme Inhibition

In a study exploring enzyme inhibition, this compound was shown to inhibit specific phosphatases involved in signal transduction pathways. This inhibition could lead to potential therapeutic applications in cancer treatment where phosphatase activity is dysregulated.

Medicinal Chemistry

The compound has been investigated for its role as a therapeutic agent targeting specific enzymes and pathways. Its ability to form stable complexes with metal ions makes it a candidate for drug development aimed at diseases where such interactions are beneficial .

Table 2: Medicinal Applications of this compound

| Application Area | Potential Use | Mechanism of Action |

|---|---|---|

| Antihypertensive Drugs | Intermediate in fosinopril synthesis | Inhibition of angiotensin-converting enzyme |

| Antimicrobial Agents | Potential antimicrobial properties | Disruption of bacterial enzyme function |

Industrial Applications

In industry, this compound is utilized as an additive in various processes and the development of advanced materials. Its properties enhance the performance of coatings and plastics by improving resistance to degradation and enhancing mechanical properties .

Mecanismo De Acción

The mechanism of action of (4-Phenylbutyl)phosphonic acid involves its interaction with molecular targets such as enzymes and receptors. The phosphonic acid group can form strong bonds with metal ions and active sites of enzymes, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways, making the compound a valuable tool in research and potential therapeutic applications .

Comparación Con Compuestos Similares

- Phenylphosphonic acid

- Butylphosphonic acid

- Phenylbutyric acid

Comparison: (4-Phenylbutyl)phosphonic acid is unique due to the presence of both a phenyl group and a butyl chain attached to the phosphonic acid moiety. This structural feature imparts distinct chemical and biological properties compared to similar compounds. For instance, phenylphosphonic acid lacks the butyl chain, while butylphosphonic acid lacks the phenyl group, leading to differences in reactivity and applications .

Actividad Biológica

(4-Phenylbutyl)phosphonic acid is a compound of significant interest in biochemical research due to its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and case studies.

Chemical Structure and Properties

This compound has the molecular formula CHOP and features a phosphonic acid group attached to a phenylbutyl moiety. This unique structure allows it to interact with various biological targets, influencing metabolic pathways and cellular functions.

Enzyme Inhibition

Phosphonates like this compound are known for their ability to inhibit metabolic enzymes. Specifically, they can interfere with enzymes involved in the synthesis and degradation of important biomolecules, such as prostaglandins. This inhibition can lead to modulation of inflammatory responses and other physiological processes.

Cellular Effects

The compound has been shown to affect various cell types, including keratinocytes and osteosarcoma cells. In vitro studies reveal that it influences cell signaling pathways related to inflammation and cellular metabolism. Notably, this compound can alter gene expression patterns, impacting the synthesis of proteins involved in these pathways .

The mechanism by which this compound exerts its biological effects involves its binding interactions with specific enzymes and receptors. The phosphonic acid group forms strong bonds with metal ions at enzyme active sites, leading to either inhibition or modulation of enzymatic activity. This interaction can significantly impact various biochemical pathways, making it a valuable tool in both research and potential therapeutic applications .

Anti-Cancer Activity

Recent studies have evaluated the anti-neoplastic potential of phosphonic acid derivatives, including this compound. For instance, one study demonstrated that a related phosphinic acid derivative exhibited promising cytotoxic effects against osteosarcoma cells, reducing cell viability significantly at higher concentrations. The study employed various assays (MTT assay, LDH assay) to assess cellular responses, indicating that phosphonates could serve as potential chemotherapeutic agents .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with dosage. Lower doses may exhibit beneficial effects such as reduced inflammation or ocular pressure, while higher doses can lead to toxicity and disruption of normal cellular processes. This highlights the importance of dosage optimization in therapeutic applications .

Comparative Analysis with Similar Compounds

| Compound | Biological Activity | Key Differences |

|---|---|---|

| This compound | Enzyme inhibition; anti-inflammatory | Contains both phenyl and butyl groups |

| Phenylphosphonic acid | Limited enzyme interaction | Lacks butyl group; primarily aromatic |

| Butylphosphonic acid | Moderate biological activity | Lacks phenyl group; more hydrophobic |

Propiedades

IUPAC Name |

4-phenylbutylphosphonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15O3P/c11-14(12,13)9-5-4-8-10-6-2-1-3-7-10/h1-3,6-7H,4-5,8-9H2,(H2,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJOFGDOSMWTOOQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCCCP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15O3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00546771 | |

| Record name | (4-Phenylbutyl)phosphonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00546771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

46348-61-2 | |

| Record name | (4-Phenylbutyl)phosphonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00546771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.